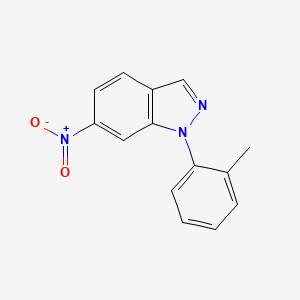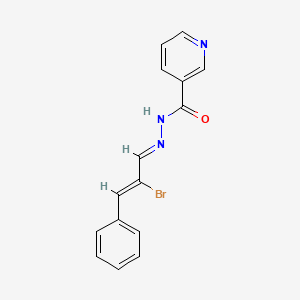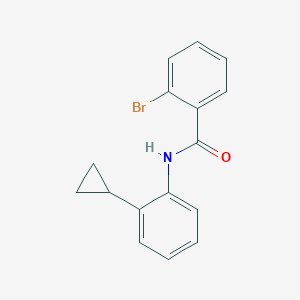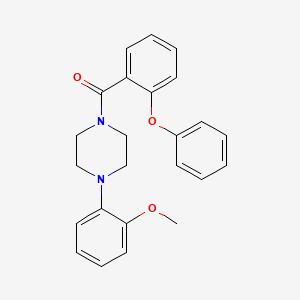![molecular formula C11H14ClN5 B5511461 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)
5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine, also known as Voriconazole, is a synthetic triazole antifungal medication used to treat a variety of fungal infections. Voriconazole is a second-generation triazole antifungal drug that is structurally related to fluconazole and itraconazole. Voriconazole was first approved by the United States Food and Drug Administration (FDA) in 2002.
Wirkmechanismus
5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine works by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. This disruption of the fungal cell membrane leads to the death of the fungal cell. 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine is also believed to have a direct toxic effect on the fungal cell wall.
Biochemical and Physiological Effects
5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has been shown to have a number of biochemical and physiological effects, including inhibition of cytochrome P450 enzymes, which are important in drug metabolism. 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has also been shown to have immunomodulatory effects, including the inhibition of cytokine production.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has several advantages for use in laboratory experiments. It has a broad spectrum of activity against a wide range of fungal species and is effective at low concentrations. 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine is also relatively stable and has a long shelf life. However, 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has some limitations for use in laboratory experiments, including its cost and potential toxicity to laboratory animals.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine. One area of research is the development of new formulations of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine that improve its solubility and bioavailability. Another area of research is the investigation of the immunomodulatory effects of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine and its potential use in the treatment of autoimmune diseases. Additionally, there is a need for further research on the safety and efficacy of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine in different patient populations, including children and pregnant women.
Synthesemethoden
The synthesis of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine involves the reaction of 2-chloropyridine with 1-(1H-1,2,4-triazol-1-yl)butane-1,4-diamine in the presence of a base, followed by chlorination to give 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine. The synthesis of 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including Aspergillus, Candida, and Fusarium species. 5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine has also been shown to be effective in the treatment of fungal infections in immunocompromised patients, such as those with HIV/AIDS, cancer, or organ transplants.
Eigenschaften
IUPAC Name |
5-chloro-N-[1-(1,2,4-triazol-1-yl)butyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN5/c1-2-3-11(17-8-13-7-15-17)16-10-5-4-9(12)6-14-10/h4-8,11H,2-3H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMLTQRBIMQHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(NC1=NC=C(C=C1)Cl)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[1-(1,2,4-triazol-1-yl)butyl]pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5511387.png)

![1-methyl-4-{[(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5511393.png)


![N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide](/img/structure/B5511411.png)

![methyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5511421.png)



![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5511439.png)
![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5511467.png)
